molecular formula C23H27BrN2O4 B4061854 1-(4-bromobenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide

1-(4-bromobenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide

Cat. No. B4061854
M. Wt: 475.4 g/mol
InChI Key: CFHXVZZEBGYIRJ-UHFFFAOYSA-N
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Description

1-(4-bromobenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as BRL-15572 and has a molecular formula of C26H30BrN3O4.

Scientific Research Applications

Synthesis and Chemical Applications

  • Novel Compounds Synthesis : This compound has been used as a basis for synthesizing various novel heterocyclic compounds. For instance, Abu-Hashem et al. (2020) explored its utility in creating new chemical structures with potential applications in medicinal chemistry, demonstrating its versatility in synthetic organic chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Hydrogen Bonding Studies : Research by Smith and Wermuth (2010) utilized derivatives of this compound to study hydrogen bonding in proton-transfer compounds, highlighting its significance in understanding molecular interactions and crystallography (Smith & Wermuth, 2010).

  • Anticancer and Antitumor Applications : Deady et al. (2003) researched the use of this compound in synthesizing carboxamide derivatives of benzo[b][1,6]naphthyridines, which showed potent cytotoxic effects against various cancer cell lines, indicating its potential in cancer therapy research (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

  • Antimicrobial Activity : Babu, Srinivasulu, and Kotakadi (2015) synthesized derivatives of this compound that exhibited potential antimicrobial activity, emphasizing its role in the development of new antimicrobial agents (Babu, Srinivasulu, & Kotakadi, 2015).

  • Polymer Synthesis : Yu, Seino, and Ueda (1999) utilized this compound in the synthesis of ordered polymers, which could have implications in materials science and engineering (Yu, Seino, & Ueda, 1999).

Pharmacological and Biological Properties

Additional Applications

  • Drug Development for Hyperproliferative Disorders : Kucerovy, Li, Prasad, Repič, and Blacklock (1997) developed a process for synthesizing a compound closely related to 1-(4-bromobenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide for treating hyperproliferative disorders and cancer, indicating its significance in drug development (Kucerovy, Li, Prasad, & Repič, Blacklock, 1997).

  • Analogue Synthesis for Rhein Drug : Owton, Brunavs, Miles, Dobson, and Steggles (1995) synthesized an analogue of the osteoarthritis drug rhein, which involved derivatives of the compound , showing its relevance in medicinal chemistry and pharmacology (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).

  • Antidepressant Agents Synthesis : Bauer et al. (1976) synthesized spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents, demonstrating the compound's utility in developing new treatments for mental health disorders (Bauer, Duffy, Hoffman, Klioze, Kosley, Mcfadden, Martin, Ong, & Geyer, 1976).

properties

IUPAC Name

1-(4-bromobenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27BrN2O4/c1-29-20-8-3-16(15-21(20)30-2)9-12-25-22(27)17-10-13-26(14-11-17)23(28)18-4-6-19(24)7-5-18/h3-8,15,17H,9-14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHXVZZEBGYIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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